Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole intermediate.
Introduction of the Butyl Carbamate Group: The final step involves the reaction of the thiadiazole derivative with butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes, such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be compared with other similar compounds, such as:
Metaxalone: A muscle relaxant with a similar phenoxy group but different core structure.
Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents, which may exhibit varying biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
butyl N-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O3S/c1-4-5-8-21-16(20)17-15-19-18-14(23-15)10-22-13-7-6-11(2)9-12(13)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,17,19,20) |
InChI Key |
ZUOQDRUEAIUJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)COC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.